molecular formula C15H12N4S2 B14887257 4-(1H-benzimidazol-2-ylsulfanyl)-6-ethylthieno[2,3-d]pyrimidine

4-(1H-benzimidazol-2-ylsulfanyl)-6-ethylthieno[2,3-d]pyrimidine

Cat. No.: B14887257
M. Wt: 312.4 g/mol
InChI Key: JERMOQNJLJHILS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((1H-Benzo[d]imidazol-2-yl)thio)-6-ethylthieno[2,3-d]pyrimidine is a heterocyclic compound that combines the structural features of benzimidazole, thieno, and pyrimidine rings. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1H-Benzo[d]imidazol-2-yl)thio)-6-ethylthieno[2,3-d]pyrimidine typically involves multi-step reactionsThe reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-((1H-Benzo[d]imidazol-2-yl)thio)-6-ethylthieno[2,3-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the benzimidazole or thieno[2,3-d]pyrimidine rings .

Scientific Research Applications

4-((1H-Benzo[d]imidazol-2-yl)thio)-6-ethylthieno[2,3-d]pyrimidine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is investigated as a potential therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 4-((1H-Benzo[d]imidazol-2-yl)thio)-6-ethylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    1H-Benzimidazole: Known for its broad range of biological activities.

    Thieno[2,3-d]pyrimidine: Studied for its potential as an anticancer agent.

    2-((1H-Benzimidazol-2-yl)thio)benzaldehyde: Investigated for its antimicrobial properties

Uniqueness

4-((1H-Benzo[d]imidazol-2-yl)thio)-6-ethylthieno[2,3-d]pyrimidine is unique due to its combined structural features, which may confer a distinct set of biological activities and chemical properties. This makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C15H12N4S2

Molecular Weight

312.4 g/mol

IUPAC Name

4-(1H-benzimidazol-2-ylsulfanyl)-6-ethylthieno[2,3-d]pyrimidine

InChI

InChI=1S/C15H12N4S2/c1-2-9-7-10-13(20-9)16-8-17-14(10)21-15-18-11-5-3-4-6-12(11)19-15/h3-8H,2H2,1H3,(H,18,19)

InChI Key

JERMOQNJLJHILS-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(S1)N=CN=C2SC3=NC4=CC=CC=C4N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.